molecular formula C8H8F2O2S B060366 2,2-Difluoro-1-(5-Methyl-2-Furyl)-2-(Methylsulfanyl)Ethanone CAS No. 170654-37-2

2,2-Difluoro-1-(5-Methyl-2-Furyl)-2-(Methylsulfanyl)Ethanone

Cat. No.: B060366
CAS No.: 170654-37-2
M. Wt: 206.21 g/mol
InChI Key: MTABEXZJVHTZIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone is an organic compound that features a difluoromethyl group, a furan ring, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-2-furancarboxaldehyde with difluoromethylthiol in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, bases like sodium hydride

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Substituted derivatives with nucleophiles

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl and methylthio groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-1-(2-furanyl)-2-(methylthio)-ethanone
  • 2,2-Difluoro-1-(5-methyl-2-thienyl)-2-(methylthio)-ethanone
  • 2,2-Difluoro-1-(5-methyl-2-pyrrolyl)-2-(methylthio)-ethanone

Uniqueness

2,2-Difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)-ethanone is unique due to the presence of both the difluoromethyl and methylthio groups, which can impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules.

Properties

CAS No.

170654-37-2

Molecular Formula

C8H8F2O2S

Molecular Weight

206.21 g/mol

IUPAC Name

2,2-difluoro-1-(5-methylfuran-2-yl)-2-methylsulfanylethanone

InChI

InChI=1S/C8H8F2O2S/c1-5-3-4-6(12-5)7(11)8(9,10)13-2/h3-4H,1-2H3

InChI Key

MTABEXZJVHTZIK-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C(=O)C(F)(F)SC

Canonical SMILES

CC1=CC=C(O1)C(=O)C(F)(F)SC

Synonyms

Ethanone, 2,2-difluoro-1-(5-methyl-2-furanyl)-2-(methylthio)- (9CI)

Origin of Product

United States

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